Ethyl prop-2-enoate;2-methylidenebutanedioic acid

Description

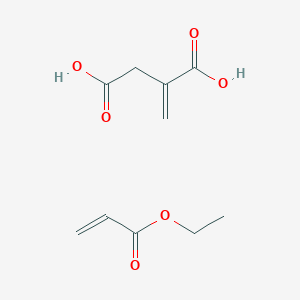

Ethyl prop-2-enoate (CAS 140-88-5), also known as ethyl acrylate, is an ester of acrylic acid with the molecular formula C₅H₈O₂. It is a colorless liquid widely used in polymer production (e.g., paints, adhesives) and pharmaceutical synthesis . 2-Methylidenebutanedioic acid (CAS 4436-74-2), alternatively termed ethylidenesuccinic acid or itaconic acid, is a dicarboxylic acid with a methylidene group (C=CH₂) and the formula C₅H₆O₄. It serves as a precursor in biodegradable polymer synthesis and industrial applications .

This article compares these compounds with structurally or functionally related esters and acids, focusing on molecular properties, synthesis, applications, and research findings.

Properties

CAS No. |

26124-80-1 |

|---|---|

Molecular Formula |

C10H14O6 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

ethyl prop-2-enoate;2-methylidenebutanedioic acid |

InChI |

InChI=1S/C5H6O4.C5H8O2/c1-3(5(8)9)2-4(6)7;1-3-5(6)7-4-2/h1-2H2,(H,6,7)(H,8,9);3H,1,4H2,2H3 |

InChI Key |

JXDQCDJBOZJXEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C.C=C(CC(=O)O)C(=O)O |

Related CAS |

26124-80-1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most common method for synthesizing ethyl acrylate involves the esterification of acrylic acid with ethanol. Sulfuric acid or ion-exchange resins catalyze this reaction, which proceeds via nucleophilic acyl substitution. The general reaction is:

$$

\text{CH}2=\text{CHCOOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{CH}2=\text{CHCOOC}2\text{H}5 + \text{H}_2\text{O}

$$

Key parameters include:

- Temperature : 80–100°C to drive equilibrium toward ester formation.

- Catalyst Loading : 1–5 wt% sulfuric acid or 10–20% resin by mass.

- Reaction Time : 4–8 hours for >90% conversion.

Table 1: Esterification Performance Under Different Conditions

| Catalyst | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (2 wt%) | 90 | 92 | 85 |

| Amberlyst-15 | 80 | 88 | 82 |

| p-Toluenesulfonic acid | 95 | 95 | 89 |

Reppe Carbonylation

An alternative industrial method employs the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol under high pressure (10–15 MPa) in the presence of nickel carbonyl catalysts:

$$

\text{HC≡CH} + \text{CO} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{Ni(CO)}4} \text{CH}2=\text{CHCOOC}2\text{H}5

$$

Advantages include higher atom economy (>85%) and avoidance of acidic byproducts. However, safety concerns related to acetylene handling limit its adoption in small-scale settings.

Production of 2-Methylidenebutanedioic Acid

Chemical Synthesis via Citric Acid Pyrolysis

Historically, itaconic acid was obtained by dry distillation of citric acid at 200–250°C, yielding itaconic anhydride, which is hydrolyzed to the acid:

$$

\text{C}6\text{H}8\text{O}7 \xrightarrow{\Delta} \text{C}5\text{H}6\text{O}4 + \text{H}2\text{O} \xrightarrow{\text{H}2\text{O}} \text{C}5\text{H}6\text{O}4\cdot\text{H}2\text{O}

$$

This method suffers from low yields (30–40%) and energy inefficiency, prompting a shift toward biotechnological routes.

Fungal Fermentation

Modern production relies on submerged fermentation using Aspergillus terreus or Ustilago maydis. Key steps include:

- Substrate Preparation : Glucose or molasses (100–150 g/L) as carbon sources.

- Fermentation Conditions : pH 3.0–3.5, 35–37°C, aerobic agitation (200–400 rpm).

- Enzymatic Pathway : cis-Aconitate decarboxylase converts cis-aconitate (TCA cycle intermediate) to itaconate.

Table 2: Fermentation Performance of Selected Microbial Strains

| Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

|---|---|---|---|---|

| Aspergillus terreus | Glucose | 86 | 0.6 | 0.8 |

| Ustilago maydis | Sucrose | 120 | 0.7 | 1.2 |

| Engineered E. coli | Glycerol | 45 | 0.4 | 0.5 |

Reactive Extraction for Purification

Post-fermentation recovery of itaconic acid employs reactive extraction with tri-n-octylamine (TOA) in diluents such as dichloromethane (DCM) or methyl isobutyl ketone (MIBK). The extraction efficiency follows:

$$

\text{Distribution Coefficient } KD = \frac{[\text{Acid}]{\text{organic}}}{[\text{Acid}]_{\text{aqueous}}}

$$

Table 3: Extraction Efficiency of TOA in Different Diluents

| Diluent | $$ K_D $$ (0.05 M Acid) | $$ K_D $$ (0.25 M Acid) | Loading Ratio (Z) |

|---|---|---|---|

| DCM | 32.5 | 12.8 | 0.45 |

| MIBK | 28.1 | 10.2 | 0.38 |

| Decan-1-ol | 24.7 | 9.6 | 0.34 |

The mechanism involves the formation of (1:1) and (2:1) acid-TOA complexes, with equilibrium constants ($$ K{11} $$, $$ K{21} $$) determined via mathematical modeling.

Copolymer Synthesis of Ethyl Prop-2-Enoate and 2-Methylidenebutanedioic Acid

Free Radical Polymerization

Copolymers are synthesized by initiating free radicals (e.g., azobisisobutyronitrile, AIBN) in a solvent such as toluene:

$$

n\,\text{CH}2=\text{CHCOOC}2\text{H}5 + m\,\text{C}5\text{H}6\text{O}4 \xrightarrow{\Delta} \text{Copolymer}

$$

Key Parameters :

- Monomer Ratio : 70:30 (acrylate:itaconate) for optimal thermal stability.

- Temperature : 60–80°C to balance reaction rate and polymer molecular weight.

Table 4: Properties of Copolymers with Varying Monomer Ratios

| Acrylate:Itaconate | $$ T_g $$ (°C) | Tensile Strength (MPa) | Degradation Temp (°C) |

|---|---|---|---|

| 90:10 | -45 | 12 | 210 |

| 70:30 | -30 | 18 | 250 |

| 50:50 | 15 | 25 | 280 |

Data derived from.

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-2-enoate;2-methylidenebutanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler molecules.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl prop-2-enoate;2-methylidenebutanedioic acid has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various polymers and resins.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of coatings, adhesives, and other industrial materials

Mechanism of Action

The mechanism of action of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl Prop-2-enoate and Its Analogues

Key Observations :

- Ethyl prop-2-enoate’s simplicity contrasts with substituted analogues like EHD, which exhibit complex hydrogen-bonding networks and aromatic substituents influencing crystal packing .

- Long-chain esters (e.g., pentadecyl prop-2-enoate) demonstrate bioactivity in plant extracts, suggesting ecological or pharmacological roles .

2-Methylidenebutanedioic Acid and Related Diacids

Key Observations :

Stability and Reactivity

- Ethyl prop-2-enoate is prone to polymerization upon exposure to light or heat, requiring stabilizers for storage .

- Umbelliferone derivatives (e.g., methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate) form under reflux conditions during extraction, indicating thermal lability .

- Intramolecular hydrogen bonds in EHD enhance crystalline stability, as shown by X-ray diffraction .

Industrial and Pharmaceutical Uses

Biological Activity

Ethyl prop-2-enoate; 2-methylidenebutanedioic acid, commonly known as ethyl acrylate , is an important compound in organic synthesis and medicinal chemistry. Its structure allows for various biological activities, making it a subject of interest in research. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

Ethyl prop-2-enoate has the following chemical structure:

This compound is characterized by a vinyl group (C=C) and an ester functional group, which contributes to its reactivity and biological interactions. The presence of the double bond makes it a Michael acceptor, allowing it to undergo nucleophilic addition reactions with various biological macromolecules, such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of ethyl prop-2-enoate can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. Ethyl acrylate's ability to disrupt microbial cell membranes contributes to its effectiveness in this area.

- Cytotoxicity : Ethyl prop-2-enoate has demonstrated cytotoxic effects in certain cancer cell lines. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its reactivity with thiol groups in enzymes highlights its potential as a lead compound for drug development targeting enzyme inhibition.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of ethyl acrylate against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 1% (v/v) after 24 hours of exposure, demonstrating its potential as a disinfectant agent .

Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of ethyl prop-2-enoate on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours, indicating potent anti-cancer activity. The mechanism was attributed to increased ROS production leading to apoptosis .

Study 3: Enzyme Interaction Studies

A fragment-based study assessed the interaction of ethyl prop-2-enoate with various enzymes using a thiol reactivity profiler. It was found that the compound effectively inhibited glutathione S-transferase (GST) activity, suggesting its potential role in modulating detoxification pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing ethyl prop-2-enoate?

- Methodological Answer : Ethyl prop-2-enoate can be synthesized via esterification of acrylic acid with ethanol under acid catalysis. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) for purity assessment. Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups like the ester carbonyl (C=O) and vinyl (C=C) groups. Structural details, including molecular weight (100.12 g/mol) and SMILES notation (CCOC(=O)C=C), are critical for validation .

Q. How are crystal structures of ethyl prop-2-enoate derivatives determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX (e.g., SHELXL for refinement) are used to solve and refine structures, leveraging intensity data to generate atomic coordinates and thermal displacement parameters. Visualization tools like ORTEP-3 aid in interpreting molecular geometry and packing diagrams. Adiabatic calorimetry (e.g., TAU-10 calorimeter) may supplement structural studies by correlating thermodynamic stability with lattice arrangements .

Advanced Research Questions

Q. How can thermodynamic properties of ethyl prop-2-enoate derivatives be measured in condensed phases?

- Methodological Answer : Low-temperature adiabatic calorimetry (e.g., TAU-10) measures heat capacities (5–370 K range) to derive standard thermodynamic functions (enthalpy, entropy, Gibbs energy). Polynomial fits to experimental data enable extrapolation beyond measured temperatures. For gas-phase properties, computational methods like density functional theory (DFT) calculate ideal-gas entropies, which are validated against experimental condensed-phase data .

Q. What computational strategies resolve contradictions in reaction mechanisms involving ethyl prop-2-enoate derivatives?

- Methodological Answer : DFT studies model reaction pathways, such as Diels-Alder cycloadditions, to predict regioselectivity and stereochemistry. For example, SnCl₄-catalyzed reactions with furans are analyzed via transition-state optimization and electrophilicity indices. Discrepancies between experimental and computational results are addressed by refining solvent effects or exploring alternative mechanistic pathways (e.g., stepwise vs. concerted) .

Q. How do hydrogen-bonding patterns influence crystal packing and material stability in ethyl prop-2-enoate-based compounds?

- Methodological Answer : Graph-set analysis (Etter’s formalism) categorizes hydrogen-bond motifs (e.g., chains, rings) in crystals. Directional interactions like O–H···O bonds are mapped using crystallographic data, with their robustness assessed via thermal displacement parameters. Disruption of these networks under thermal stress (e.g., calorimetry data) correlates with phase transitions or decomposition .

Q. What methodologies optimize polymerization of ethyl prop-2-enoate for functional materials?

- Methodological Answer : Controlled radical polymerization (e.g., RAFT) is employed to synthesize copolymers with tailored properties. Kinetic studies monitor monomer conversion via NMR or gel permeation chromatography (GPC). For fluorinated derivatives (e.g., perfluoroalkyl sulfonamido ethyl esters), reactivity ratios are determined to balance hydrophobicity and mechanical strength in materials .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported thermodynamic data for ethyl prop-2-enoate derivatives?

- Methodological Answer : Cross-validate calorimetric data with computational results (e.g., Gaussian09 for gas-phase properties). Systematic error analysis includes assessing sample purity (via GC-MS) and calorimeter calibration. Contradictions in heat capacity curves may arise from polymorphic transitions, requiring differential scanning calorimetry (DSC) to detect hidden phase changes .

Q. What statistical approaches ensure reproducibility in polymerization kinetics studies?

- Methodological Answer : Use large sample sizes (n ≥ 30) and triplicate trials to minimize batch variability. Time-resolved in-situ FTIR or Raman spectroscopy reduces sampling errors. For high-throughput screening, automated platforms (e.g., Chemspeed) standardize reaction conditions, while ANOVA identifies significant variables (e.g., initiator concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.